REACTION_CXSMILES
|
[CH:1]1([SH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[K+].Br[C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>C(O)C>[CH2:14]([O:13][C:11](=[O:12])[C:10]([S:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:17])[CH3:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)S
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid (KBr) is separated by filtration
|
Type
|
WASH
|
Details
|
rinsed with ethanol (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DCM (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer is washed with saturated aqueous NaHCO3 solution (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous washes are back-extracted with DCM (10 mL)
|
Type
|
WASH
|
Details
|
The combined organics are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)SC1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |